molecular formula C26H25BrN2O4 B300558 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Cat. No. B300558
M. Wt: 509.4 g/mol
InChI Key: JVGTXRYGCOYCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to inhibit the activity of AKT and ERK, which are signaling pathways involved in cancer cell survival and proliferation. These effects have been observed in various cancer cell lines, suggesting that methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has broad-spectrum anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its broad-spectrum anticancer activity, which makes it a promising candidate for combination therapy with other anticancer agents. In addition, the synthesis method for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is relatively simple and can be scaled up for large-scale production. However, one limitation of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Further research is needed to optimize the formulation and delivery of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate for clinical use.

Future Directions

There are several potential future directions for research on methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. One direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation and DNA damage response pathways. Another direction is to evaluate its efficacy and safety in preclinical animal models and clinical trials. Furthermore, the development of new formulations and delivery methods for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may improve its pharmacokinetics and therapeutic efficacy. Finally, the identification of biomarkers that predict response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may help to select patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate involves the reaction of 2-hydroxy-5-bromo-4-(benzyloxy)benzaldehyde with dimethylaminoethylamine and methyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with trifluoroacetic acid to yield methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry in 2013.

Scientific Research Applications

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-29(2)18-10-11-19-22(14-18)33-25(28)24(26(30)31-3)23(19)20-13-17(27)9-12-21(20)32-15-16-7-5-4-6-8-16/h4-14,23H,15,28H2,1-3H3

InChI Key

JVGTXRYGCOYCGE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.